1-Ethyl-4-(2-nitroethenyl)benzene
Overview
Description
1-Ethyl-4-(2-nitroethenyl)benzene is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol . This compound is characterized by an ethyl group and a nitroethenyl group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Ethyl-4-(2-nitroethenyl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of ethylbenzene followed by the condensation of the resulting nitro compound with an aldehyde under basic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Ethyl-4-(2-nitroethenyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically involve reagents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the conversion of the nitro group to an amino group.
Scientific Research Applications
1-Ethyl-4-(2-nitroethenyl)benzene is utilized in various scientific research fields:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs targeting specific biochemical pathways.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(2-nitroethenyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack, facilitating various chemical transformations .
Comparison with Similar Compounds
1-Ethyl-4-(2-nitroethenyl)benzene can be compared to other nitroaromatic compounds such as:
Nitrobenzene: Similar in structure but lacks the ethyl and ethenyl groups, making it less reactive in certain chemical reactions.
4-Nitroethylbenzene: Contains an ethyl group but lacks the ethenyl group, resulting in different reactivity and applications.
2-Nitroethenylbenzene: Similar but with the nitro group positioned differently, affecting its chemical behavior and uses.
This compound’s unique combination of functional groups makes it particularly valuable in research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-ethyl-4-(2-nitroethenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-9-3-5-10(6-4-9)7-8-11(12)13/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWSBQRAUOSJFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50738341 | |
Record name | 1-Ethyl-4-(2-nitroethenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50738341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62248-87-7 | |
Record name | 1-Ethyl-4-(2-nitroethenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50738341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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